molecular formula C18H19N3O B2626111 2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide CAS No. 1444682-56-7

2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide

Cat. No.: B2626111
CAS No.: 1444682-56-7
M. Wt: 293.37
InChI Key: MMJKSFRKZDGGMG-UHFFFAOYSA-N
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Description

2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide is a chemical compound with a complex structure that includes benzyl, phenyl, amino, and cyanoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide typically involves the reaction of benzylamine with phenyl isocyanate to form an intermediate, which is then reacted with cyanoacetic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide: shares similarities with other cyanoacetamide derivatives and benzylamine derivatives.

    N-(2-cyanoethyl)-N-benzylacetamide: Similar structure but with different substituents.

    N-(1-cyanoethyl)-N-phenylacetamide: Lacks the benzyl group, leading to different properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(N-benzylanilino)-N-(1-cyanoethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-15(12-19)20-18(22)14-21(17-10-6-3-7-11-17)13-16-8-4-2-5-9-16/h2-11,15H,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJKSFRKZDGGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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